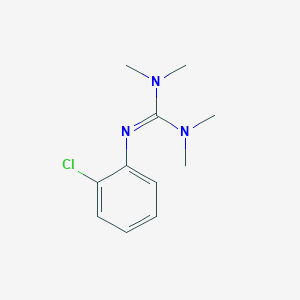![molecular formula C15H15Cl2NO2 B14327589 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline CAS No. 97094-70-7](/img/structure/B14327589.png)
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is an organic compound that belongs to the class of dichloroanilines. These compounds are characterized by an aniline ring substituted with two chlorine atoms. The specific structure of this compound includes a phenyl group substituted with ethoxymethoxy and aniline groups, making it a unique derivative of dichloroaniline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline typically involves the nucleophilic substitution of an appropriate dichloroaniline precursor with 4-(ethoxymethoxy)phenylamine. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aniline ring, especially in the presence of strong electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline is unique due to its specific substitution pattern and the presence of the ethoxymethoxy group. This structural uniqueness imparts distinct chemical and biological properties compared to other dichloroaniline derivatives .
Eigenschaften
CAS-Nummer |
97094-70-7 |
|---|---|
Molekularformel |
C15H15Cl2NO2 |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2,3-dichloro-N-[4-(ethoxymethoxy)phenyl]aniline |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-19-10-20-12-8-6-11(7-9-12)18-14-5-3-4-13(16)15(14)17/h3-9,18H,2,10H2,1H3 |
InChI-Schlüssel |
UXFVHWXCPZPLAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCOC1=CC=C(C=C1)NC2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


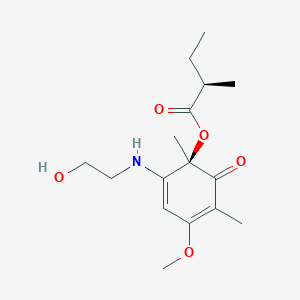

![4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl](/img/structure/B14327518.png)
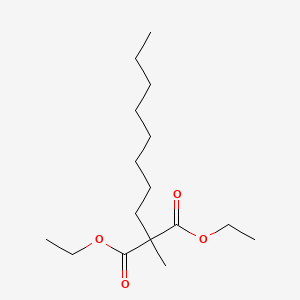
![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

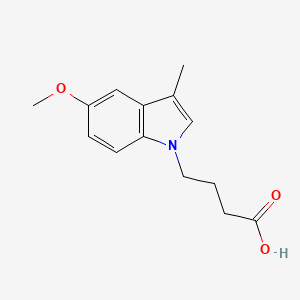
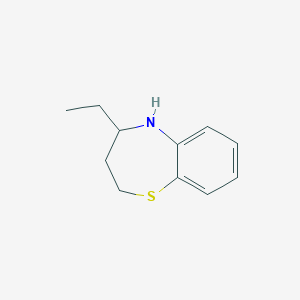
![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
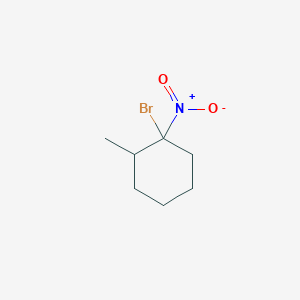

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]phenol](/img/structure/B14327567.png)
